1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one
Overview
Description
1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is characterized by the presence of a bromo-substituted phenyl ring and an ethanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one typically involves the bromination of 2-(propan-2-yloxy)acetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethanoic acid.
Reduction: Formation of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethanol.
Scientific Research Applications
1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and receptor binding assays.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and ethanone moiety play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system under study .
Comparison with Similar Compounds
- 1-[4-Chloro-2-(propan-2-yloxy)phenyl]ethan-1-one
- 1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-one
- 1-[4-Iodo-2-(propan-2-yloxy)phenyl]ethan-1-one
Comparison: 1-[4-Bromo-2-(propan-2-yloxy)phenyl]ethan-1-one is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-bromo-2-propan-2-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQJGMRDLZKVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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